1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Description
This compound is a fluorinated nucleoside analog characterized by a pyrimidine-2,4-dione core substituted with a 5-fluoro group and an azido-modified oxolan (tetrahydrofuran) sugar moiety. The stereochemistry (2R,3R,4S,5S) is critical for its biological activity, as it mimics natural nucleosides while incorporating modifications to resist enzymatic degradation. The azido group (-N₃) at the 4' position enhances metabolic stability, a feature leveraged in antiviral and anticancer therapies .
Properties
IUPAC Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWMNDSGXRWGS-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure incorporates an azido group, a hydroxymethyl group, and a fluoropyrimidine moiety, which contribute to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 287.20 g/mol. The structure can be described as follows:
- Azido Group : Known for its reactivity in click chemistry.
- Hydroxymethyl Group : Provides additional functionalization possibilities.
- Fluoropyrimidine Moiety : Associated with nucleoside analogs and potential antiviral activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | AWEWMNDSGXRWGS-TZLAVLDLSA-N |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of DNA Synthesis : The fluoropyrimidine component can inhibit enzymes involved in DNA replication and repair, potentially leading to cytotoxic effects in rapidly dividing cells.
- Bioorthogonal Chemistry : The azido group allows for bioorthogonal reactions, enabling the compound to label biomolecules for tracking within biological systems.
- Antiviral Activity : Similar compounds have shown antiviral properties by mimicking nucleotides and interfering with viral replication processes.
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of similar fluoropyrimidine derivatives against HIV. The results indicated that compounds with similar structures exhibited significant inhibition of viral replication in vitro. This suggests that this compound may possess comparable antiviral properties.
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity against cancer cell lines, derivatives of fluoropyrimidines demonstrated selective toxicity towards tumor cells while sparing normal cells. The mechanism was linked to the inhibition of thymidylate synthase and subsequent disruption of nucleotide synthesis.
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Potential inhibition of viral replication | [Research Study 1] |
| Cytotoxicity | Selective toxicity towards cancer cells | [Research Study 2] |
| Bioorthogonal Chemistry | Enables tracking of biomolecules | [General Knowledge] |
Chemical Reactions Analysis
Azido Group Reactivity
The azido group (-N₃) at the C4 position undergoes selective transformations critical for functionalization:
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Key Insight : The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, aqueous buffer), making it compatible with biomolecules .
Hydroxyl and Hydroxymethyl Group Reactions
The C3 hydroxyl (-OH) and C5 hydroxymethyl (-CH₂OH) groups enable further derivatization:
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Stereochemical Control : Reactions at the hydroxymethyl group retain the (2R,3R,4S,5S) configuration, crucial for biological activity .
Fluoropyrimidine Core Reactivity
The 5-fluoropyrimidine-2,4-dione moiety undergoes nucleophilic substitutions and redox reactions:
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Selectivity : The electron-withdrawing fluorine atom directs nucleophilic attack to the C6 position, altering base-pairing properties .
Synthetic Pathways
Synthesis typically involves multi-step strategies to install the azido group while preserving stereochemistry:
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Oxolane Ring Formation :
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Deprotection :
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Selective removal of protecting groups (e.g., NaOH/MeOH for acetyl).
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Stability and Degradation
Comparison with Similar Compounds
Structural Modifications in the Pyrimidine Ring
5-Fluoro vs. 5-Methyl Substitution
- Target Compound : 5-Fluoro substitution enhances inhibition of thymidylate synthase, a mechanism pivotal in anticancer activity.
- Analog: 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (CAS 215176-58-2) replaces fluorine with a methyl group. Impact: The methyl group increases lipophilicity (XLogP3: -0.9 vs.
5-Methoxy and 5-Iodo Substitutions
- 5-Methoxy Analog : The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione (CAS 2305415-71-6) features a bulkier methoxy group.
Modifications in the Sugar Moiety
Oxathiolane vs. Oxolan Rings
- Oxathiolane Analog: 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione replaces the oxolan ring with an oxathiolane (sulfur-containing ring). This modification is seen in antiviral drugs like lamivudine .
Stereochemical Variations
- CAS 1355028-82-8: 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione differs in stereochemistry (3S,4S vs. 3R,4S). Impact: Altered hydrogen bonding (3 hydroxyl donors vs. 2 in the target compound) increases solubility but may reduce cellular uptake .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The azido group consistently lowers XLogP3, enhancing aqueous solubility but limiting blood-brain barrier penetration.
- Increased hydrogen bond donors/acceptors correlate with higher polarity, affecting bioavailability .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis of fluorinated pyrimidine derivatives often involves nucleophilic substitution or cyclization reactions. A metal-free approach using β-CF3 aryl ketones under mild conditions (e.g., DMF, 80°C) can yield fluorinated pyrimidines with high regioselectivity. Key steps include azide introduction via SN2 displacement and fluorination at the pyrimidine ring. Reaction optimization should prioritize controlling moisture and oxygen sensitivity due to the azido group .
Q. How should the compound be stored to ensure stability?
Store in a cool (<8°C), dry environment under inert gas (e.g., argon) to prevent azide degradation. Use amber vials to avoid photolytic decomposition of the fluoropyrimidine moiety. Stability studies recommend monitoring via HPLC every 3 months to detect hydrolysis or azide reduction byproducts .
Q. What spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Confirm stereochemistry at the oxolan-2-yl ring (e.g., coupling constants for R/S configurations).
- 19F NMR : Verify fluorination at the pyrimidine C5 position (δ ~ -150 to -160 ppm).
- HRMS : Validate molecular weight (expected [M+H]+ ~ 350–360 Da) and azide integrity (N3 group) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Use flow chemistry to minimize exothermic risks during azide formation. Catalytic systems like Cu(I) or Ru complexes may enhance regioselectivity in pyrimidine fluorination. Monitor intermediates via in-situ IR to identify bottlenecks (e.g., incomplete hydroxyl protection) .
Q. What strategies resolve contradictions in reported azide reactivity?
Conflicting data on azide stability may arise from trace metal impurities or solvent polarity. Conduct control experiments with chelating agents (e.g., EDTA) and compare reactivity in polar aprotic (DMF) vs. nonpolar solvents (toluene). XPS analysis can detect unintended Cu/Fe residues from reagents .
Q. How to analyze metabolic byproducts in biological studies?
Use LC-MS/MS with a C18 column and negative ion mode to detect azide reduction products (e.g., amine derivatives). Isotopic labeling (15N3-azide) can distinguish endogenous metabolites from compound-derived byproducts .
Q. What computational models predict the compound’s interaction with enzymes?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to thymidine kinase or RNA polymerases. Focus on the fluoropyrimidine’s electrostatic potential and azide steric effects. Validate with SPR binding assays .
Methodological Notes
- Contradiction Analysis : Compare degradation profiles across studies by varying pH (4–9) and temperature (4–37°C). Use Arrhenius plots to extrapolate shelf-life .
- Safety Protocols : Follow GHS guidelines for azide handling (P210: avoid ignition sources) and fluoropyrimidine toxicity (P305+P351+P338: eye exposure response) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
